Welcome to the BenchChem Online Store!
molecular formula C12H16O5 B8315802 5-Hydroxy-1,3-adamantanedicarboxylic acid

5-Hydroxy-1,3-adamantanedicarboxylic acid

Cat. No. B8315802
M. Wt: 240.25 g/mol
InChI Key: PZGMISPWPRXBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06344590B1

Procedure details

A mixture of 1.92 mol of 1,3-adamantanedicarboxylic acid, 192 mmol of N-hydroxyphthalimide, 1.83 mmol of cobalt (II) acetylacetonato and 1290 ml of acetic acid was stirred at 80° C. under an oxygen atmosphere (1 atm) for 24 hours. The reaction mixture was concentrated and then separated by the addition of ethyl acetate and water. Sodium chloride was added to the aqueous layer and the layer was extracted with ethyl acetate; the organic layer was dried on anhydrous magnesium sulfate and was concentrated. The caked crude purified product was washed with ethyl acetate to give 5-hydroxy-1,3-adamantanedicarboxylic acid (yield: 52.5%) at a conversion rate from 1,3-adamantanedicarboxylic acid of 75%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.92 mol
Type
reactant
Reaction Step Two
Quantity
192 mmol
Type
reactant
Reaction Step Two
Quantity
1.83 mmol
Type
catalyst
Reaction Step Two
Quantity
1290 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]12([C:14]([OH:16])=[O:15])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][C:3]([C:11]([OH:13])=[O:12])([CH2:4]3)[CH2:2]1)[CH2:8]2.[OH:17]N1C(=O)C2=CC=CC=C2C1=O>[Co+2].C(O)(=O)C>[OH:17][C:5]12[CH2:4][C:3]3([C:11]([OH:13])=[O:12])[CH2:9][CH:7]([CH2:8][C:1]([C:14]([OH:16])=[O:15])([CH2:2]3)[CH2:10]1)[CH2:6]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC3(CC(CC(C1)C3)C2)C(=O)O)C(=O)O
Step Two
Name
Quantity
1.92 mol
Type
reactant
Smiles
C12(CC3(CC(CC(C1)C3)C2)C(=O)O)C(=O)O
Name
Quantity
192 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
1.83 mmol
Type
catalyst
Smiles
[Co+2]
Name
Quantity
1290 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. under an oxygen atmosphere (1 atm) for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
separated by the addition of ethyl acetate and water
ADDITION
Type
ADDITION
Details
Sodium chloride was added to the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
the layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried on anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
purified product
WASH
Type
WASH
Details
was washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC12CC3(CC(CC(C1)C3)(C2)C(=O)O)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.